Dizocilpine maleate, (-)-

Overview

Description

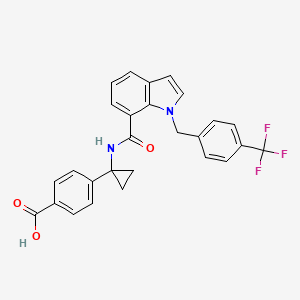

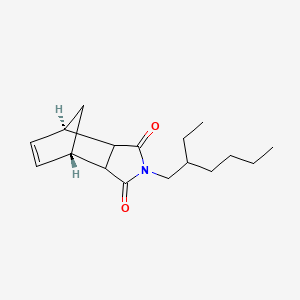

Dizocilpine maleate, also known as (-)-MK-801 maleate, is a less active (-)-enantiomer of Dizocilpine . It is a selective and non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist . It is used to interact at the NMDA-associated ion channel, preventing Ca2+ flux and blocking NMDA-induced depolarizations . It demonstrates potent neuroprotective effects against excitotoxic insult, showing substantial protection against neuron loss produced by NMDA and quinolinic acid introduction .

Molecular Structure Analysis

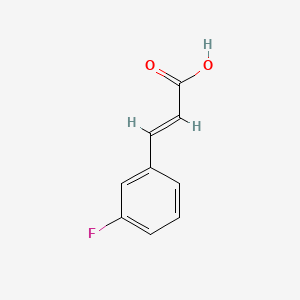

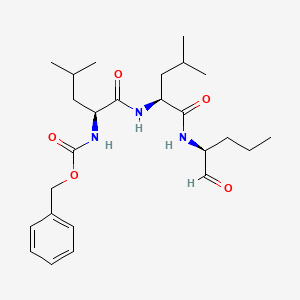

The molecular formula of Dizocilpine maleate is C20H19NO4 . The IUPAC name is (1S,9R)-1-methyl-16-azatetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2,4,6,10,12,14-hexaene; (2Z)-but-2-enedioic acid .Physical And Chemical Properties Analysis

Dizocilpine maleate is a solid crystalline white substance . Its molecular weight is 337.37 . The elemental analysis shows that it contains C, 71.20; H, 5.68; N, 4.15; O, 18.97 .Scientific Research Applications

Comprehensive Analysis of (-)-MK 801 Maleate Applications

(-)-MK 801 Maleate, also known as Dizocilpine maleate, is a compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own field.

Neuropharmacology: Cognitive Impairment Models: Dizocilpine maleate is a non-competitive NMDA receptor antagonist that has been pivotal in creating models of cognitive impairments. It is particularly useful in preclinical research for exploring procognitive therapeutic agents. However, careful dosage determination is crucial due to potential undesirable effects like hyperlocomotion or stereotypy .

Neurotoxicology: NMDA Receptor Studies: As an open-channel blocker of the NMDA receptor, Dizocilpine maleate aids in the study of glutamate neurotransmission and its role in neurotoxicity. This application is significant in understanding the mechanisms of neurological diseases and developing potential treatments .

Behavioral Research: Schizophrenia Models: The ability of (-)-MK 801 Maleate to induce effects such as stereotypy and hyperlocomotion makes it a valuable pharmacological model for schizophrenia. It mimics both positive and cognitive symptoms of this neuropsychiatric disorder, facilitating the study of novel therapeutics .

Neurology: Ischemic Brain Injury: Research has indicated that NMDA receptor dysfunction contributes to cognitive deficits in various neurological disorders, including ischemic brain injury. Dizocilpine maleate’s antagonistic properties on the NMDA receptor make it a useful tool in studying and potentially mitigating the effects of such injuries .

Psychiatric Disorders: Depression and Chronic Neurodegenerative Diseases: The compound’s interaction with NMDA receptors is also relevant in the context of psychiatric disorders like depression and chronic neurodegenerative diseases. By modulating glutamate neurotransmission, (-)-MK 801 Maleate provides a pathway for researching the underlying pathologies and potential treatments for these conditions .

Experimental Therapeutics: Anticonvulsant Potential: Initially explored for its anticonvulsant potential, Dizocilpine maleate has been tested in various experimental settings to assess its efficacy in preventing seizures. While its use as a therapeutic agent is limited due to side effects, it remains an important compound for understanding seizure mechanisms .

Mechanism of Action

Target of Action

(-)-MK 801 Maleate, also known as Dizocilpine Maleate, is a small-molecule β-amyloid (Aβ) anti-oligomer and aggregation inhibitor . Its primary targets are the Aβ42 monomers, which play a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

The compound inhibits β-amyloid oligomer formation by a multi-ligand enveloping mechanism of action that stabilizes Aβ42 monomers . This results in the inhibition of the formation of oligomers and subsequent aggregation . A more recent study found that homotaurine, the active agent of (-)-MK 801 Maleate, activates GABA receptors, suggesting an alternative mechanism of action .

Biochemical Pathways

The biochemical pathways affected by (-)-MK 801 Maleate primarily involve the aggregation of Aβ42 monomers . By stabilizing these monomers, the compound prevents the formation of toxic oligomers and plaques, which are characteristic of Alzheimer’s disease .

Pharmacokinetics

(-)-MK 801 Maleate exhibits improved pharmacokinetic properties compared to its parent compound, tramiprosate . It has a substantially reduced intersubject variability and a longer elimination half-life . The compound also shows excellent dose-proportionality without accumulation or decrease in plasma exposure over 14 days . Based on these data, 265 mg of (-)-MK 801 Maleate twice daily was found to achieve a steady-state plasma area under the curve (AUC) exposure of tramiprosate equivalent to 150 mg twice daily of oral tramiprosate in the previous phase III trials .

Result of Action

The molecular and cellular effects of (-)-MK 801 Maleate’s action include the inhibition of β-amyloid oligomer formation and subsequent aggregation . This results in a reduction in the formation of toxic plaques in the brain, which are associated with the progression of Alzheimer’s disease .

Safety and Hazards

Dizocilpine maleate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name |

(Z)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTXKCWMEZIHBJ-FWHYOZOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C3=CC=CC=C3C[C@H](N1)C4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-MK 801 Maleate | |

CAS RN |

121917-57-5 | |

| Record name | Dizocilpine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121917575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIZOCILPINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF13O02IV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol](/img/structure/B1676550.png)

![N-[[4-(5,9-diethoxy-6-oxo-8H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylphenyl]methylsulfonyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1676553.png)